molecular formula C28H20O7 B1251841 Pauciflorol E

Pauciflorol E

Cat. No.: B1251841
M. Wt: 468.5 g/mol
InChI Key: HAOBFGJVNNUEGD-RJRADHEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pauciflorol E is a stilbenoid oligomer derived from resveratrol, a class of polyphenolic natural products known for their diverse biological activities and potential therapeutic applications. These compounds are produced by plants as part of their defense mechanisms against pathogens and stress . Resveratrol oligomers like this compound are of significant interest in pharmacological research due to their reported bioactivities, which may include anti-inflammatory, anticancer, and antioxidant properties. The complex molecular architecture of these compounds, which often feature dihydrobenzofuran rings and fused bicyclic systems, presents a fascinating subject for chemical synthesis and biosynthetic studies . Research into resveratrol oligomers requires a reliable supply of high-purity compounds. This product is provided as a characterized analytical standard to support in vitro and in vivo research efforts aimed at elucidating the mechanism of action and biochemical significance of these molecules . Please consult the scientific literature for specific studies on this compound. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H20O7

Molecular Weight

468.5 g/mol

IUPAC Name

(1R,8R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-one

InChI

InChI=1S/C28H20O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26,28-33H/t23-,26-,28+/m1/s1

InChI Key

HAOBFGJVNNUEGD-RJRADHEHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H]3C4=C([C@H](C(=O)C5=C3C(=CC(=C5)O)O2)C6=CC=C(C=C6)O)C(=CC(=C4)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C3C4=C(C(C(=O)C5=C3C(=CC(=C5)O)O2)C6=CC=C(C=C6)O)C(=CC(=C4)O)O)O

Synonyms

pauciflorol E

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Pauciflorol E

Botanical Sources of Pauciflorol E

Resveratrol (B1683913) oligomers are found in a variety of plant families. nih.gov this compound has been identified in plants, with primary isolation reported from a specific species. nih.gov

Primary Isolation from Vatica pauciflora Stem Bark

This compound was initially isolated from the stem bark of Vatica pauciflora. nih.govacs.org Vatica pauciflora, also known as resak paya or resak laru, is a tree species belonging to the Dipterocarpaceae family. researchgate.net This species is found in the Malay Peninsula and southern Sumatra. researchgate.net The stem bark of Vatica pauciflora has been a significant source for the discovery of various resveratrol oligomers, including pauciflorol D, E, and F, in addition to previously isolated pauciflorol A, B, and C, among others. researchgate.net

Identification in Other Plant Families (e.g., Dipterocarpaceae, Vitaceae)

While Vatica pauciflora is a primary source, other plants, particularly within the Dipterocarpaceae family, are known to contain resveratrol oligomers. nih.govresearchgate.net The genus Vatica itself is recognized for its abundance of these compounds. acs.org Resveratrol oligomers, including dimers like this compound, are widely distributed among various species of Dipterocarpaceae. nih.gov

Beyond Dipterocarpaceae, resveratrol oligomers have been isolated from several other plant families, such as Vitaceae, Cyperaceae, Gnetaceae, Fabaceae (Leguminosae), Paeoniaceae, Apiaceae (Umbelliferae), Haemodoraceae, and Musaceae. nih.govnih.gov The Vitaceae family is also noted for containing resveratrol oligomers, with some species being sources of different dimer types. nih.govnih.gov

Considerations for Sustainable Sourcing and Cultivation

Vatica pauciflora is a medium to large-sized tree native to Southeast Asia. mybis.gov.my While it has a widespread distribution, the species is facing population decline due to changes in land use for agriculture and timber harvesting activities. mybis.gov.my The Malaysian Plant Red List categorizes V. pauciflora as Near Threatened in Malaysia, and it is listed as Vulnerable globally. mybis.gov.my

Sustainable sourcing of this compound and other compounds from Vatica pauciflora requires addressing the threats to its natural habitat. Conservation efforts, such as ex situ conservation through the collection and growth of seedlings in nurseries, are being undertaken. mybis.gov.my Research into sustainable harvest practices for related Dipterocarpaceae species, such as the sustainable harvest of oleoresin while maintaining population stability, highlights the importance of such considerations for the genus. bgci.org Implementing sustainable forestry practices and exploring cultivation methods could be crucial for the long-term availability of this botanical source.

Advanced Chromatographic Techniques for Isolation and Purification

The isolation and purification of natural compounds like this compound from complex plant extracts necessitate the use of advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. chemistryviews.orgvbspu.ac.in It is a highly improved form of column chromatography that uses a pump to force a pressurized liquid solvent through a column packed with a solid adsorbent material. chemistryviews.orgvbspu.ac.in Different components in the sample interact differently with the stationary phase, leading to their separation as they elute from the column. chemistryviews.org

HPLC has been employed in the isolation and purification of compounds from Vatica species. For instance, a methanolic extract of V. pauciflora was semi-purified using vacuum liquid chromatography (VLC) and further purified by HPLC to obtain pure compounds. researchgate.net Similarly, an acetone (B3395972) extract of Vatica lowii was semi-purified by VLC and then purified by radial chromatography. researchgate.net HPLC is effective for separating compounds based on their different partition coefficients between a mobile phase and a stationary phase. researchgate.net

Countercurrent Chromatography and Preparative Chromatography

Countercurrent Chromatography (CCC), also known as High-Speed Counter-Current Chromatography (HSCCC), is a support-free liquid-liquid partition chromatography technique. researchgate.netmdpi.com Unlike traditional chromatography, it does not use a solid stationary phase, which eliminates irreversible adsorption of the sample and allows for complete sample recovery. researchgate.net CCC relies on the repeated partition of samples between two immiscible liquid phases. researchgate.net This technique is particularly useful for preparative separations due to its ability to handle large sample loads and provide high recovery. researchgate.net

Preparative chromatography, in general, aims to isolate and purify a sample to meet specifications or for structural determination, unlike analytical chromatography which focuses on separation, identification, and quantification. rssl.com Preparative HPLC is a common form of preparative chromatography. The goal is to collect the peak(s) of interest from the chromatographic profile. rssl.com This often involves working with higher sample concentrations and injection volumes compared to analytical scale, while maintaining sufficient resolution. rssl.com Both CCC and preparative HPLC are valuable tools in the process of obtaining pure natural products like this compound from complex botanical extracts.

Emerging Separation Technologies for Complex Natural Product Mixtures

The isolation of individual compounds from complex natural product mixtures remains a significant challenge. Emerging separation technologies are continuously being developed to address these complexities, offering improved resolution, speed, and sustainability. These technologies are relevant to the isolation of compounds like this compound, which exist within a diverse array of related metabolites in their natural source.

Chromatography continues to evolve with the development of advanced stationary phases and hyphenated techniques. High-resolution liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a powerful tool for both analysis and purification, enabling the separation and identification of compounds in complex extracts. rsc.orgacs.org Preparative HPLC-UV is a widely used technique for isolating natural products at the microgram to milligram scale. researchgate.net

Beyond traditional column chromatography, other emerging techniques hold promise. Centrifugal partition chromatography (CPC), a liquid-liquid chromatographic technique, is increasingly used for the preparative separation of natural products and can be advantageous for samples where solid supports cause irreversible adsorption or degradation. springernature.com Membrane separation techniques, such as ultra and nanofiltration, are also emerging as environmentally friendly and scalable alternatives for the isolation and purification of bioactive peptides and other natural products. stanford.edu These methods can be particularly useful for initial fractionation or for processing large volumes of extracts.

The integration of high-throughput screening and automated platforms is another trend in natural product isolation, allowing for faster evaluation and purification of compounds. rsc.org Furthermore, the application of advanced spectroscopic techniques and directed isolation strategies, often guided by biological activity or structural information (dereplication), helps prioritize the isolation of novel or target compounds from complex mixtures, thereby increasing efficiency. rsc.orgfrontiersin.org Molecular networking, a computational approach based on MS data, assists in visualizing and analyzing complex natural product profiles, facilitating the targeted isolation of new compounds and preventing redundant purification of known ones. frontiersin.org

Strategies for Enhancing Isolation Yields

Enhancing the isolation yield of natural products like this compound is crucial for obtaining sufficient quantities for further research and potential applications. Several strategies are employed to improve the efficiency of the isolation process, ranging from optimizing extraction conditions to refining purification protocols.

Following extraction, the efficiency of the separation and purification steps directly influences the final isolation yield. The selection of appropriate chromatographic techniques and stationary phases based on the physicochemical properties of the target compound and the complexity of the extract is paramount. ijrpc.comctdbase.org Optimization of chromatographic parameters, including mobile phase composition, flow rate, and gradient profiles, is essential for achieving optimal separation and recovery of the desired compound.

Strategies to minimize sample loss throughout the isolation process are also vital for enhancing yield. This includes careful handling of extracts and fractions, minimizing transfers between vessels, and optimizing sample loading onto chromatographic columns. Utilizing preparative-scale chromatographic systems when larger quantities are required can also improve efficiency and yield compared to repeated small-scale purifications. researchgate.net

Furthermore, for natural products obtained from microbial fermentation, strategies for yield improvement can involve optimizing fermentation conditions, nutrient supply, and genetic manipulation of the producing organism to enhance the biosynthesis of the target compound. springernature.comfrontiersin.orgfrontiersin.org While this compound is primarily known from plant sources, this approach highlights the broader strategies in natural product production.

Elucidation of Pauciflorol E Biosynthetic Pathways and Metabolic Regulation

Proposed Biogenic Relationships within Resveratrol (B1683913) Oligomer Synthesis

Resveratrol oligomers are formed through the polymerization of two to eight resveratrol units. researchgate.netnih.gov The biosynthesis appears to be an iterative process, although convergent pathways involving the dimerization of dimers also contribute to higher-order oligomers. acs.orgnih.gov Pauciflorol E is specifically identified as a resveratrol dimer. researchgate.netacs.org

Pathways Involving Oxidative Coupling of Resveratrol Monomers

The fundamental step in resveratrol oligomerization is the oxidative radical coupling of resveratrol monomers. acs.orgnih.gov This process is believed to occur via the coupling of oxidatively generated phenoxyl radicals derived from resveratrol. acs.orgnih.gov Dimerization can occur through various regioisomeric modes, including 8–10′, 8–8′, and 3–8′ couplings, with the 8–10′ connectivity being the most prevalent among resveratrol-derived oligomers. acs.orgnih.gov ε-Viniferin, an 8–10′ linked dimer, is considered a central intermediate in the biosynthesis of this class of oligomers. acs.orgnih.gov

Post-Polymerization Modifications and Transformations

Following the initial oxidative coupling, resveratrol oligomers can undergo further structural modifications. This compound is proposed to be derived from balanocarpol, an oxidized 8–10′ dibenzocycloheptane dimer. acs.orgresearchgate.net Specifically, a direct benzylic alcohol oxidation of balanocarpol is suggested to yield this compound. acs.orgresearchgate.net This indicates that oxidation is a key post-polymerization modification in the biosynthesis of this compound.

Table 1: Proposed Biogenic Relationship Leading to this compound

Precursor CompoundProposed TransformationProduct Compound
Resveratrol MonomerOxidative Couplingε-Viniferin
ε-ViniferinEpoxidation, Fragmentation, CyclizationBalanocarpol
BalanocarpolBenzylic Alcohol OxidationThis compound

Note: This table represents a simplified proposed pathway based on the provided information and does not include all potential intermediates or alternative routes.

Role of Specific Enzymatic Systems (e.g., Laccases, Oxidoreductases)

Enzymatic systems play a crucial role in the oxidative coupling reactions that lead to resveratrol oligomers. Oxidoreductase enzymatic families, such as laccases (LAC) and peroxidases (PRX), are implicated in the oxidative polymerization of resveratrol units. researchgate.netbiomedres.usmdpi.com These enzymes facilitate the formation of phenoxyl radicals, which then undergo condensation. researchgate.netmdpi.com Dirigent proteins (DIR) are also suggested to be involved in guiding the stereospecific coupling of these reactive intermediates. researchgate.net While fungal laccases have been shown to form various stilbene (B7821643) dimers in vitro, the role of plant laccases in resveratrol dimerization is still being investigated. researchgate.net

Precursor Incorporation Studies for Pathway Delineation

Investigating the incorporation of labeled precursors is a common strategy to delineate biosynthetic pathways.

Isotopic Labeling Experiments (e.g., 13C, 2H)

Isotopic labeling experiments, using isotopes like ¹³C and ²H, are valuable tools for tracking the fate of specific atoms from precursors into the final natural product. nih.govrsc.org While the provided search results discuss isotopic labeling in the context of resveratrol itself and other metabolic pathways like lignin (B12514952) biosynthesis and vitamin E synthesis, specific details on isotopic labeling experiments directly applied to elucidating the this compound biosynthetic pathway were not extensively detailed. nih.govmdpi.comfrontiersin.orgmdpi.comroyalsocietypublishing.orgbiorxiv.org However, the principle of using labeled precursors to trace the assembly of the carbon skeleton and identify intermediate compounds is a standard approach in natural product biosynthesis studies. nih.govbiorxiv.org

Metabolomic Profiling in Producing Organisms

Metabolomic profiling involves the comprehensive analysis of all metabolites present in a biological sample. mdpi.comuc.ptbiomedpharmajournal.orgmdpi.com This technique can provide snapshots of the metabolic state of an organism and help identify potential intermediates and co-expressed metabolites within a biosynthetic pathway. mdpi.comuc.ptbiomedpharmajournal.orgmdpi.comfrontiersin.org Studies involving the metabolomic profiling of plants known to produce resveratrol oligomers, such as Vatica pauciflora or other Dipterocarpaceae species, could reveal the presence and relative abundance of potential precursors and related oligomers, offering insights into the biosynthetic route to this compound. acs.orgnih.gov The isolation of this compound alongside other resveratrol oligomers like pauciflorol D and pauciflorol F from Vatica pauciflora exemplifies how phytochemical studies and the identification of co-occurring compounds contribute to understanding biogenic relationships. researchgate.netacs.org

Table 2: Examples of Resveratrol Oligomers Found in Vatica pauciflora

Compound NameOligomerization Degree
Pauciflorol DHeptamer
This compoundDimer
Pauciflorol FIndanone derivative

Data compiled from reference researchgate.netacs.org.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of natural products like this compound is a complex process often controlled by specific genetic machinery and influenced by various regulatory factors.

Identification of Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) are genomic regions where genes involved in the same secondary metabolic pathway are physically co-located. mdpi.comnih.govrsc.org These clusters encode the enzymes and regulatory proteins necessary for the synthesis of a particular natural product. nih.gov The size of BGCs can vary, ranging from a few kilobases to over 100 kilobases. mdpi.com In bacteria, common types of BGCs include those for non-ribosomal peptide synthases (NRPS) and polyketide synthases (PKS), which are responsible for the biosynthesis of a wide range of secondary metabolites. mdpi.com While the search results discuss BGCs in general and in other organisms like cyanobacteria and bacteria mdpi.comnih.govrsc.orgmdpi.comfrontiersin.org, specific information regarding the identified BGCs directly responsible for this compound biosynthesis in its native plant source, Vatica pauciflora, was not found in the provided snippets. However, the presence of this compound in Vatica pauciflora suggests the existence of dedicated BGCs within this plant's genome responsible for its production.

Transcriptomic and Proteomic Analyses of Producing Tissues

Transcriptomic analysis involves studying the complete set of RNA transcripts in a cell or tissue, providing insights into gene expression levels. Proteomic analysis focuses on the entire set of proteins, revealing the functional output of the genome. mdpi.comfrontiersin.orgelifesciences.org These approaches can be used to identify genes and proteins involved in metabolic pathways and their regulation. frontiersin.orgmdpi.com For instance, transcriptomic analysis can reveal differential gene expression under various conditions, while proteomic analysis can identify proteins that are more or less abundant in tissues producing the compound of interest. mdpi.combiorxiv.org Although the provided search results discuss transcriptomic and proteomic analyses in the context of other biological systems and processes mdpi.comfrontiersin.orgelifesciences.orgmdpi.combiorxiv.org, specific studies detailing the transcriptomic and proteomic landscapes of this compound producing tissues in Vatica pauciflora were not found. Such studies would be crucial for identifying the specific enzymes and regulatory proteins involved in the this compound biosynthetic pathway and understanding their expression patterns.

Environmental and Developmental Factors Influencing Production

The production of secondary metabolites in plants can be significantly influenced by environmental and developmental factors. oliptek.comumn.eduare-journal.com Environmental factors such as climate, weather conditions, energy resources, and water availability can affect plant growth and metabolism, indirectly impacting the production of these compounds. oliptek.comumn.eduare-journal.com Developmental factors, such as the specific growth stage of the plant or the tissue type, can also play a crucial role in regulating the biosynthesis of secondary metabolites. mdpi.com For example, certain compounds may be produced only during specific developmental stages or in particular plant organs. While the search results highlight the general importance of environmental and developmental factors in biological production oliptek.comumn.eduare-journal.comcsic.esipe.roinvestopedia.comunstop.comresearchgate.net, specific information on how these factors influence this compound production in Vatica pauciflora was not available in the provided snippets. Research in this area would involve studying this compound levels in Vatica pauciflora grown under different environmental conditions or at various developmental stages.

Chemoenzymatic and Biocatalytic Approaches to Pathway Interrogation

Chemoenzymatic and biocatalytic approaches involve using enzymes or whole cells to catalyze chemical reactions, often for the synthesis or modification of compounds. wikipedia.orgacs.orgillinois.edursc.orgmdpi.com These methods offer potential advantages such as high selectivity and milder reaction conditions compared to traditional chemical synthesis. wikipedia.orgacs.orgrsc.org Biocatalysis can utilize isolated enzymes or enzymes within living cells to perform transformations. illinois.edulabunlimited.com Enzyme immobilization is a technique used to improve enzyme stability and reusability in biocatalytic processes. wikipedia.orglabunlimited.com Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve a desired product. wikipedia.orgacs.org While the provided search results discuss chemoenzymatic and biocatalytic approaches in the context of synthesizing various compounds, including other natural products and resveratrol derivatives researchgate.netwikipedia.orgacs.orgillinois.edursc.orgmdpi.comunisa.itorganic-chemistry.orgnih.govnih.gov, specific applications of these methods for interrogating the this compound biosynthetic pathway or for its synthesis were not explicitly detailed. However, these techniques hold promise for understanding the enzymatic steps involved in this compound formation and potentially for developing alternative methods for its production. Electrochemical oxidation mediated by catalysts has been explored for the synthesis of resveratrol natural products, including pauciflorols, demonstrating the application of catalytic methods in this area. nih.gov

Synthetic Organic Chemistry Approaches to Pauciflorol E and Its Analogues

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis of Pauciflorol E typically involves identifying key bonds that can be formed through known chemical reactions. Given its structure, disconnections might target the linkages between the resveratrol-like units, considering approaches that allow for the controlled coupling of phenolic or styrene-like precursors. The highly oxygenated nature and the presence of multiple aromatic rings necessitate strategies that can manage potential side reactions and ensure regioselectivity.

Challenges in Stereoselective Synthesis of Complex Polyphenolics

The synthesis of complex polyphenolics is often challenged by the need for high selectivity, the complexity of chemical pathways, and the structural properties of the molecules researchgate.net. Achieving precise control over stereochemistry, especially when forming multiple chiral centers, is a significant hurdle researchgate.net. Many natural products, including polyphenols, possess multiple stereocenters, and the desired biological activity is often associated with a specific enantiomer acs.org. Stereoselective synthesis aims to favor the formation of one stereoisomer over others, often employing chiral catalysts, auxiliaries, or reagents researchgate.net. However, variations in reaction yield or the degree of stereopurity can be a price to pay researchgate.net.

Common Building Blocks and Precursors (e.g., Resveratrol (B1683913) Derivatives)

Resveratrol (3,5,4'-trihydroxystilbene) is a well-known stilbenoid polyphenol found in various plants, including grapes guidetopharmacology.orgflybase.orgnih.govresearchgate.net. It serves as a common biosynthetic precursor to a wide range of more complex stilbenoids, including viniferins, hopeaphenols, and pallidols, which are formed through oxidative coupling reactions wikipedia.orgwikipedia.orgwikipedia.orglabshare.cnnih.govmitoproteome.orgnih.govbidd.group. Given the structural relationship, resveratrol derivatives are logical starting points or key intermediates in the synthesis of this compound and its analogues. The synthesis of resveratrol itself has been achieved through various methods, providing access to this fundamental building block.

Total Synthesis Efforts (Direct and Formal)

Total synthesis of natural products, including complex polyphenolics, involves the de novo construction of the target molecule from simpler, commercially available precursors rroij.com. Both direct total synthesis (building the molecule step-by-step) and formal synthesis (synthesizing a known intermediate in a previously reported total synthesis) are valuable approaches.

Palladium-Catalyzed Annulation and Cyclization Strategies

Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through various mechanisms, including annulation and cyclization reactions researchgate.netmdpi.com. These strategies are particularly useful for constructing cyclic and polycyclic systems found in complex natural products. Palladium-catalyzed annulation reactions can involve the coupling of aryl halides or pseudohalides with alkenes or alkynes, leading to the formation of new rings researchgate.netnih.gov. For example, palladium-catalyzed annulation of 1,3-dienes with o-iodoacetoxycoumarins has been used to synthesize dihydrofurocoumarins nih.gov. The presence of an acetyl group on the phenolic oxygen and the use of a suitable base can be crucial for the success of these reactions nih.gov. Palladium-catalyzed dearomative annulation of phenols with propargyl electrophiles has also been reported for the synthesis of spirocyclohexadienones bohrium.com.

Oxidative Dearomatization Tactics

Oxidative dearomatization is a strategy that transforms stable aromatic compounds, such as phenols, into reactive, non-aromatic intermediates, such as quinols or quinone methides nih.govucsb.eduresearchgate.netucf.edu. These intermediates are highly reactive and can undergo subsequent reactions, such as cycloadditions or nucleophilic additions, to rapidly build molecular complexity and set multiple stereocenters nih.govucsb.eduacs.org. Oxidative dearomatization of phenols can be initiated by various oxidants, including hypervalent iodine reagents nih.govresearchgate.netacs.org. This approach can be particularly effective in the synthesis of complex natural products, allowing for the rapid construction of cyclic scaffolds nih.govucsb.eduucf.eduacs.org. Sequential reactions initiated by oxidative dearomatization can lead to complex molecular architectures in short order ucsb.edu.

Protecting Group Strategies and Protecting-Group-Free Methodologies

The synthesis of molecules with multiple functional groups, like this compound, often requires the temporary masking of certain reactive sites using protecting groups to prevent unwanted side reactions during specific transformations rroij.comnumberanalytics.comjocpr.comwikipedia.org. Common protecting groups for hydroxyl groups, prevalent in polyphenols, include silyl (B83357) ethers, acetals, and esters numberanalytics.comjocpr.comwikipedia.orgorganic-chemistry.org. The choice of protecting group depends on its stability to the reaction conditions and the ease of its installation and removal jocpr.comorganic-chemistry.org. Orthogonal protecting group strategies allow for the selective removal of one protecting group in the presence of others jocpr.comwikipedia.org.

Based on the conducted searches, the available scientific literature predominantly discusses the synthesis of Pauciflorol F and its analogues, rather than this compound. While these compounds are structurally related polyphenols, specific synthetic routes and detailed research findings focused solely on this compound were not found within the search results.

Therefore, it is not possible to generate an article strictly adhering to the provided outline and focusing solely on the chemical compound "this compound" based on the information retrieved. The search results provide extensive details on the synthesis of Pauciflorol F, including step-economic and convergent routes, synthesis of derivatives and analogs (including the exploration of indenone and indanone scaffolds), and relevant methodological advancements in polyphenolic synthesis.

If information regarding the synthesis of this compound becomes available in future research, an article following the specified outline could then be compiled.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Pauciflorol E

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of natural products like Pauciflorol E, providing detailed insights into the arrangement of atoms and their spatial relationships. The analysis typically involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D and 2D NMR Techniques (e.g., HMBC, NOESY, HSQC) for Connectivity and Stereochemistry

One-dimensional NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial information on the types of protons and carbons present in the molecule and their chemical environments. Analysis of chemical shifts and coupling constants in the ¹H NMR spectrum helps in identifying different proton systems within the molecule. The ¹³C NMR spectrum, often complemented by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

Two-dimensional NMR techniques are crucial for establishing connectivity and determining stereochemistry. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly valuable for establishing long-range correlations between protons and carbons separated by two or three bonds. researchgate.netplantaedb.comctdbase.orguniversiteitleiden.nl These correlations are essential for piecing together the carbon skeleton and identifying the positions of substituents, especially across quaternary carbons or heteroatoms. For this compound, HMBC experiments played a significant role in connecting the different structural units of this resveratrol (B1683913) dimer. researchgate.netplantaedb.comctdbase.orguniversiteitleiden.nl

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provides correlations between protons and the carbons to which they are directly attached (one-bond correlations). This experiment is fundamental for assigning proton signals to their corresponding carbon signals and identifying CH, CH₂, and CH₃ groups.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the relative stereochemistry of a molecule by identifying protons that are spatially close to each other, regardless of the number of bonds between them. researchgate.netplantaedb.comctdbase.orguniversiteitleiden.nl Analysis of NOESY cross-peaks provides through-space correlations that help in establishing the three-dimensional arrangement of atoms. For this compound, NOESY experiments were integral to elucidating its stereostructure. researchgate.netplantaedb.comctdbase.orguniversiteitleiden.nl

Computational NMR for Structure Verification (e.g., DFT Calculations)

Computational NMR methods, such as those based on Density Functional Theory (DFT) calculations, can complement experimental NMR data in structural elucidation and verification. By calculating NMR parameters (e.g., chemical shifts, coupling constants) for proposed structures or possible stereoisomers, these computational approaches allow for comparison with experimental values. This comparison can help confirm the correctness of an assigned structure or differentiate between closely related possibilities, particularly when experimental data alone are insufficient to unambiguously determine stereochemistry. While not explicitly detailed for this compound in the provided snippets, computational NMR is a recognized method in the field for supporting structural assignments of complex natural products.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of a compound, as well as insights into its structural subunits through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for accurately determining the molecular formula of a compound by measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision. The exact mass obtained from HRMS can be compared to calculated masses for possible elemental compositions, allowing for the confident assignment of the molecular formula. HRMS has been utilized in the structural elucidation of resveratrol oligomers, including this compound, to confirm their molecular formulas. For instance, HRMS data has been reported for related furan (B31954) derivatives, showing the precision achievable with this technique in determining elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides valuable structural information by revealing the fragmentation pathways of the molecule, which can indicate the presence of specific functional groups and the connectivity of different parts of the molecule. By analyzing the masses of the fragment ions, researchers can deduce structural subunits and confirm proposed fragmentation patterns. MS/MS is a standard technique used in the analysis of complex mixtures and the identification of derivatives, and it is applicable for gaining deeper structural insights into natural products like this compound.

Ion Mobility Spectrometry (IMS-MS) for Conformational Elucidation

Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) separates ions based on their size, shape, and charge as they travel through a gas-filled tube under an electric field, before they are detected by the mass spectrometer. This technique provides information about the collision cross-section (CCS) of an ion, which is related to its three-dimensional structure and conformation. While MS provides mass information and MS/MS provides fragmentation data, IMS-MS can offer insights into the conformational space of a molecule in the gas phase. Although IMS-MS is a powerful tool for conformational analysis in mass spectrometry, specific applications of IMS-MS for the conformational elucidation of this compound were not found in the reviewed literature.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a molecule, including the absolute configuration of chiral centers, provided that suitable single crystals can be obtained. nih.gov While the initial structure of this compound was elucidated using spectroscopic data interpretation, particularly NMR experiments researchgate.net, X-ray crystallography has been explicitly mentioned in the context of confirming the absolute stereochemistry of related compounds, such as pauciflorol F and its biosynthetic precursors researchgate.netsemanticscholar.org. This suggests that for complex polyphenols like pauciflorol derivatives, X-ray analysis serves as a definitive method for stereochemical assignment when applicable. The technique involves exposing a crystal to an X-ray beam and analyzing the resulting diffraction pattern to generate an electron density map from which the molecular structure is built and refined. nih.gov

Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD) Spectroscopy)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy, are valuable tools for studying chiral molecules and determining their absolute configuration, especially when crystallization for X-ray analysis is challenging. beilstein-journals.orgtechnologynetworks.com ECD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral sample in the UV-Vis range. beilstein-journals.org The resulting ECD spectrum is sensitive to the three-dimensional structure and conformation of the molecule. technologynetworks.comrsc.org ECD has been utilized in the structural elucidation of various natural products to assign absolute stereochemistry by comparing experimental spectra with calculated ECD spectra for different possible stereoisomers. technologynetworks.comresearchgate.netresearchgate.net While specific detailed ECD data for this compound was not found in the immediate search results, ECD spectroscopy is a standard technique in the elucidation of chiral natural products and would be a relevant method for confirming or determining the absolute stereochemistry of this compound if it possesses chiral centers. beilstein-journals.orgtechnologynetworks.com

Integrated Spectroscopic Data Analysis and Computational Assistance (CASE)

Structural elucidation of organic molecules, particularly complex natural products, rarely relies on a single spectroscopic technique. Instead, it involves the integrated analysis of data obtained from various methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments like HMBC and NOESY), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.netmaas.edu.mmegyankosh.ac.in For this compound, initial structural elucidation was achieved through the interpretation of spectroscopic data, especially HMBC and NOESY NMR experiments, which provided key information about connectivity and spatial relationships between atoms. researchgate.net

Computer-Assisted Structure Elucidation (CASE) systems play an increasingly important role in this process. mestrelab.commeilerlab.org These computational tools assist chemists in solving structural problems by integrating data from multiple spectroscopic sources, generating possible structures, and evaluating their consistency with the experimental data. egyankosh.ac.inmestrelab.commeilerlab.org CASE systems can help in the generation of stereoisomers, conformational searches, and the prediction of spectroscopic parameters like NMR chemical shifts for proposed structures, aiding in the discrimination between plausible candidates. mestrelab.commeilerlab.orgrsc.org While the initial reports on this compound's elucidation predate the widespread routine application of advanced CASE systems, modern structural studies of similar complex molecules often leverage these computational tools to enhance the accuracy and efficiency of the elucidation process, particularly in determining stereochemical configurations and conformations. researchgate.netmestrelab.commeilerlab.org The integration of experimental data with computational methods, such as Density Functional Theory (DFT) calculations for predicting NMR shifts or ECD spectra, is a powerful approach for confirming structural assignments and determining absolute configurations, especially for flexible molecules or when crystallographic data is unavailable. technologynetworks.comresearchgate.netmeilerlab.org

Mechanistic Investigations of Pauciflorol E S Biological Activities

In Vitro Cellular and Molecular Target Elucidation

In vitro studies are crucial for identifying the direct cellular and molecular targets of Pauciflorol E and understanding how it modulates biological processes.

Studies on Cellular Signaling Pathways Modulation

Investigations into the cellular signaling pathways modulated by this compound have provided insights into its anti-inflammatory properties. Studies have shown that this compound can suppress lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS), nitric oxide (NO) production, and interleukin-1β (IL-1β) release in a concentration-dependent manner. acs.org The mechanism of action for these anti-inflammatory responses involves the signaling pathways of p38 MAPK and JNK1/2, but notably not ERK1/2. acs.org

Enzyme Inhibition or Activation Mechanisms

This compound has been identified as an enzyme inhibitor. biodeep.cn While specific target enzymes are still under investigation, its classification as an enzyme inhibitor suggests that its biological effects may be mediated, at least in part, through the modulation of enzyme activity. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, or irreversible binding, affecting the enzyme's ability to bind substrate or catalyze reactions. libretexts.orginteresjournals.org

Gene Expression and Protein Regulation Studies

Studies investigating the effects of this compound on gene expression and protein regulation are vital for understanding its long-term cellular impacts. Gene expression is a tightly controlled process, and its regulation at various levels, including transcription, post-transcriptional processing, and translation, can be influenced by bioactive compounds. uwa.edu.auopenstax.orgslideshare.net While direct studies on this compound's specific effects on gene and protein regulation are not extensively detailed in the provided results, related research on other stilbenoids suggests that these compounds can modulate the expression of genes involved in inflammation, cell signaling, and other cellular processes. nih.gov

In Vivo Mechanistic Pharmacological Studies (Preclinical Models)

In vivo studies using preclinical models are essential for evaluating the mechanistic pharmacological effects of this compound in a complex biological system. These studies can provide insights into how the compound behaves within a living organism and its effects on physiological processes.

Target Engagement and Pathway Modulation in Model Systems

Target engagement, the interaction or binding of a compound with its intended biological target in a living system, is a critical step in drug development and understanding a compound's mechanism of action. pelagobio.compromega.com Assays to measure target engagement are utilized at various stages, including target validation and confirming the mechanism of action. promega.com While general methods for assessing target engagement and pathway modulation in model systems exist, specific studies detailing the direct target engagement and pathway modulation of this compound in model systems are limited in the provided search results. Techniques like Cellular Thermal Shift Assay (CETSA) and fluorescence anisotropy can be used to study target engagement in live cells and tissues. nih.gov Pharmacodynamic biomarkers, such as protein substrate phosphorylation sites for kinase inhibitors, can also indicate drug-target inhibition and biological activity. nih.gov

Pathway modulation refers to the alteration of signaling cascades within cells as a result of a compound's activity. Imaging biomarkers can demonstrate the downstream consequences of drug administration, including pathway modulation and phenotypic changes. drugtargetreview.com For example, 18F-FDG PET imaging has been used to show a reduction in PI3K pathway output following treatment with inhibitors targeting this pathway, which is involved in cell proliferation, survival, and metabolism. drugtargetreview.com While this compound is a resveratrol (B1683913) oligomer nih.gov, and resveratrol and its derivatives have shown various biological activities nih.gov, specific data on how this compound modulates particular pathways in model systems was not prominently featured in the search results. Resveratrol itself is known to target COX-1 and COX-2 enzymes, involved in prostaglandin (B15479496) synthesis, which plays a role in inflammation. researchgate.net

Identification of Active Metabolites and Their Biological Contributions

The biological activity of a compound can be influenced by its metabolism into active or inactive forms. Identifying these metabolites and understanding their contributions is important for a complete picture of the compound's pharmacological profile. While the search results mention that resveratrol undergoes rapid metabolism in humans nih.gov and that several dimeric resveratrol metabolites have shown biological activities comparable to or greater than the parent monomer nih.gov, specific details regarding the active metabolites of this compound and their distinct biological contributions were not extensively provided. Research on secondary metabolites from plants, including those with antimicrobial activity, is an active area of study. cuni.czfrontiersin.org For instance, bioactive metabolites have been isolated from Nocardia strain with potent antibacterial activity. fums.ac.ir

Mechanistic Insights into Specific Activities (e.g., Antimicrobial, Antioxidant, Anti-inflammatory)

This compound has been reported to possess various biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. researchgate.net Mechanistic studies aim to unravel the molecular events responsible for these observed properties.

Molecular Mechanisms of Antimicrobial Action

The molecular mechanisms by which compounds exert antimicrobial effects can vary. These can include disrupting cell wall synthesis, inhibiting protein synthesis, interfering with nucleic acid replication, or damaging cell membranes. scielo.brwikipedia.org For example, some antimicrobial polymers utilize electrostatic interactions and hydrophobic effects to interact with and damage bacterial cell walls and membranes. wikipedia.org Essential oils can disrupt cell permeability, leading to leakage of intracellular contents. dsagrow.com While this compound has demonstrated antimicrobial activity researchgate.net, the specific molecular mechanisms underlying its action against microorganisms were not detailed in the provided search results. Studies on other nature-inspired molecules have suggested membrane damage as a possible mechanism against multidrug-resistant bacteria. frontiersin.org

Redox Modulation and Free Radical Scavenging Mechanisms

Antioxidant compounds function by preventing or delaying oxidative stress, often through redox modulation and free radical scavenging. mdpi.comupm.edu.my Free radical scavenging can occur via mechanisms such as hydrogen atom transfer, electron donation, and direct radical scavenging. nih.gov Phenolic compounds, due to their redox properties, are known to be potent free radical scavengers. researchgate.net Vitamin E, a well-known antioxidant, acts as a lipid-soluble radical scavenger, donating a hydrogen atom to free radicals and protecting cell membranes from peroxidative damage. dergipark.org.trwikipedia.orgresearchgate.net The tocopheroxyl radical formed can be recycled by other antioxidants like vitamin C. wikipedia.org While this compound is a polyphenolic compound nih.govresearchgate.net, specific detailed mechanisms of its redox modulation and free radical scavenging activities were not elaborated upon in the search results. However, the general principles of antioxidant action by phenolic compounds and stilbenes (as this compound is a stilbene (B7821643) dimer) would likely involve similar mechanisms of radical quenching and redox potential.

Inhibition of Pro-inflammatory Mediators or Pathways

Inflammation is a complex biological response involving various mediators and signaling pathways. Anti-inflammatory compounds can act by inhibiting the production or activity of pro-inflammatory molecules or by modulating inflammatory pathways. Non-steroidal anti-inflammatory drugs (NSAIDs), for instance, primarily work by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. wikipedia.org Flavonoids, another class of polyphenols, have shown anti-inflammatory properties by modulating the expression and activation of cytokines and regulating the gene expression of pro-inflammatory molecules like NF-κB and AP-1. mdpi.com Resveratrol has been shown to downregulate iNOS and COX-2 expression via inhibition of NF-κB activity in LPS-induced microglial cells. acs.org this compound has shown anti-inflammatory activity researchgate.net, and one study mentioned its isolation from a plant extract that exhibited inhibition of nitric oxide production in LPS-induced macrophage cells. chula.ac.th This suggests a potential mechanism involving the modulation of nitric oxide production, a key pro-inflammatory mediator.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its biological activity. This information is crucial for optimizing compounds for desired therapeutic effects and designing new analogs with improved properties. nih.govnih.gov SAR analysis involves evaluating the relationship between structural changes and biological activity. nih.gov For example, in the case of fluoroquinolones, SAR studies have described the correlation between different positions within the quinolone ring and their biological effects, facilitating the design of new derivatives. nih.gov While this compound is a resveratrol dimer nih.govresearchgate.net, and SAR studies have been conducted on resveratrol and its derivatives nih.gov, specific detailed SAR studies focused solely on this compound and its direct analogs were not extensively found in the provided search results. However, the synthesis of Pauciflorol F derivatives has been explored, indicating interest in the SAR of this structural class. acs.org The low natural abundance of Paucifloral F has limited extensive biological/pharmacological profiling, which also impacts SAR studies. acs.org Research on the synthesis of Pauciflorol F and related indanone derivatives highlights the ongoing efforts to create analogs for potential biological evaluation. nih.govresearchgate.netacs.orgnih.gov

Identification of Key Pharmacophores for Biological Activity

Identifying the key pharmacophores of a compound is crucial for understanding its structure-activity relationship (SAR) and for the rational design of more potent or selective analogs. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target. columbiaiop.ac.inslideshare.net These features can include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, arranged in a specific three-dimensional orientation. slideshare.net

While specific detailed studies solely focused on the pharmacophore identification of this compound were not extensively found in the search results, the broader context of resveratrol oligomers and SAR studies on related compounds provides insight into potential key features. Resveratrol derivatives, including its oligomers, possess multiple hydroxyl groups and aromatic rings, which are known to participate in hydrogen bonding and pi-pi interactions with biological targets. nih.gov

SAR studies on other compounds have demonstrated the importance of specific functional groups and their spatial arrangement for activity. For instance, in studies on Sortase A inhibitors, the stereochemistry of a double bond, as well as the presence of amide carbonyl and NH groups and a morpholine (B109124) ring oxygen atom, were found to be crucial for activity. nih.gov Similarly, the number and location of hydroxyl groups are significant determinants of the antioxidant activity of phenolic compounds like flavonoids. nih.gov

Given that this compound is a resveratrol dimer, its biological activity is likely influenced by the arrangement of the two resveratrol units and the accessible hydroxyl groups. Future research specifically on this compound would involve synthesizing analogs with modifications to these features and evaluating their biological activity to delineate the critical pharmacophoric elements.

Computational Modeling and Molecular Docking Studies

Computational modeling, particularly molecular docking, is a powerful tool used in drug discovery and mechanistic investigations to predict how a molecule interacts with a biological target at the atomic level. mdpi.comopenaccessjournals.com Molecular docking simulates the binding orientation and affinity between a ligand (such as this compound) and a receptor (such as an enzyme or protein involved in inflammation). mdpi.comopenaccessjournals.com This technique can provide insights into the potential binding sites, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the relative binding strength. mdpi.comfrontiersin.org

Computational modeling approaches, including molecular docking and molecular dynamics simulations, are widely used to study the interactions of small molecules with proteins. plos.orgnih.gov These methods can help to understand the molecular basis of a compound's activity and guide the design of improved molecules. mdpi.comopenaccessjournals.com

Molecular docking studies typically involve preparing the protein target and the ligand, performing the docking simulation to predict binding poses, and analyzing the resulting interactions and binding scores. mdpi.complos.org The output often includes predicted binding affinities (e.g., in kcal/mol) and visualizations of the ligand within the protein's binding site, highlighting key interactions.

Applying these computational methods to this compound and its confirmed biological targets would provide valuable atomic-level details about its binding mode, helping to validate proposed mechanisms and inform further SAR studies and potential drug design efforts.

Future Directions and Research Perspectives on Pauciflorol E

Advancements in Sustainable Production Methods (e.g., Metabolic Engineering, Synthetic Biology)

The sustainable production of natural products like Pauciflorol E is a critical area for future research. Traditional extraction from plant sources can be limited by factors such as plant availability, geographical location, and environmental impact. Metabolic engineering and synthetic biology offer promising alternatives for more efficient and sustainable production.

Metabolic engineering in plants aims to manipulate biosynthetic pathways to enhance the production of valuable metabolites. chemrxiv.org This involves using advanced genetic modification tools to improve yields. chemrxiv.org Synthetic biology approaches, which involve designing and constructing new biological parts, devices, and systems or re-designing existing, natural biological systems for useful purposes, are also revolutionizing the field. chemrxiv.orgiqs.edu These techniques can be applied to engineer microorganisms or plant cell cultures to produce this compound in a controlled and scalable manner. chemrxiv.orgfrontiersin.orgfrontiersin.org Leveraging synthetic biology and metabolic engineering can help overcome obstacles in plant pathway elucidation and provide platforms for the sustainable production of plant metabolites. nih.gov For example, engineered microbes are being explored for the sustainable production of various biochemicals. frontiersin.orgfrontiersin.org

Exploration of Novel Biological Targets and Therapeutic Applications

While specific therapeutic applications and biological targets for this compound were not extensively detailed in the search results, the broader context of natural product research suggests significant potential for the exploration of novel targets. Natural products have historically been a rich source of compounds with diverse pharmacological activities and continue to be valuable for drug discovery. nih.govresearchgate.netnih.gov

Research into this compound could focus on identifying its interactions with specific enzymes, receptors, or signaling pathways within biological systems. The identification of alpha-2 adrenoceptors as potential therapeutic targets for other related compounds suggests a possible area of investigation for this compound, although this requires specific research on this compound itself. universiteitleiden.nl Studies on other natural polyphenols have shown potential in targeting tumor microenvironments and inducing cancer cell senescence, indicating a possible avenue for exploring this compound's effects on cellular processes relevant to diseases like cancer. mdpi.com Future research will involve in vitro and in vivo studies to elucidate the precise mechanisms of action and identify novel therapeutic applications beyond those currently known.

Development of Advanced Delivery Systems for Enhanced Bioavailability

Enhancing the bioavailability of natural compounds like this compound is crucial for their successful therapeutic application. Many natural products face challenges with solubility, stability, and absorption in the body. journalamme.org Advanced drug delivery systems aim to address these issues.

Research in this area for this compound could involve developing novel formulations such as nanoparticles, liposomes, or self-emulsifying drug delivery systems (SEDDS). drug-dev.comnih.govmdpi.com These systems can improve the solubility of poorly soluble drugs, protect them from degradation, and enhance their absorption and targeting to specific tissues or cells. drug-dev.comnih.govmdpi.com For instance, micro-/nano-emulsions have shown potential in improving the bioavailability of lipophilic drugs. mdpi.com Cyclodextrins are also explored as carriers to improve the dissolution rate and solubility of drugs. mdpi.com Future studies should focus on designing and evaluating delivery systems specifically tailored to the physicochemical properties of this compound to maximize its therapeutic efficacy.

Integration with Omics Technologies for Comprehensive Mechanistic Understanding

Integrating omics technologies can provide a comprehensive understanding of how this compound interacts with biological systems at a molecular level. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, generate large datasets that offer insights into the complex interactions within biological systems. nih.govscitechnol.comresearchgate.netazolifesciences.com

Applying multi-omics approaches to study the effects of this compound can help researchers identify changes in gene expression, protein profiles, and metabolic pathways in response to the compound. nih.govazolifesciences.com This can lead to a deeper understanding of its mechanisms of action, identify potential biomarkers of its activity, and reveal unforeseen biological effects. azolifesciences.com Bioinformatics and computational methods are essential for integrating and analyzing these diverse datasets to uncover patterns and relationships. azolifesciences.com This integrated approach can accelerate the elucidation of this compound's biological activities and its impact on cellular and molecular processes.

Collaborative Research Opportunities in Natural Product Drug Discovery

Collaborative research is vital for advancing the field of natural product drug discovery, including research on compounds like this compound. Addressing the challenges and maximizing the potential of natural products requires interdisciplinary expertise and resource sharing. nih.govresearchgate.netfrontiersin.org

Opportunities for collaboration exist between academic institutions, research centers, pharmaceutical companies, and international organizations. nih.govunhas.ac.idapac-asia.com These collaborations can facilitate the sharing of knowledge, technologies, and resources, from the exploration and identification of bioactive compounds to mechanistic elucidation and the development of in vivo models. unhas.ac.id Collaborative initiatives can also help in building capacity, especially in regions rich in biodiversity. apac-asia.com Setting aside intellectual territories and egos is considered essential to promote collaborative research aimed at addressing human healthcare needs through nature-derived medicinal agents. nih.gov Cross-border collaborations, particularly in areas with diverse natural environments, hold significant promise for the discovery of unique natural products. apac-asia.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for pauciflorol E, and how do they address challenges in regioselectivity?

  • Methodological Answer : this compound’s synthesis often involves oxidative cyclization or transition metal-catalyzed annulation. For example, Larock indenone annulation (using Pd catalysis) has been adapted from pauciflorol F synthesis to control regioselectivity in fused bicyclic systems . Key steps include:

  • Substrate selection : Use of o-bromobenzaldehyde derivatives and tolane analogs to direct regiochemistry.
  • Catalytic conditions : Optimization of Pd/NBE (norbornene) co-catalysis for orthogonal acylation reactions, enabling precise control over aromatic core substitution .
  • Table : Comparison of synthetic yields and regioselectivity under different catalytic systems (e.g., FeCl3 vs. Pd/NBE).

Q. How is structural confirmation of this compound achieved, and what analytical discrepancies have been reported?

  • Methodological Answer : Structural elucidation relies on IR spectroscopy (e.g., O–H stretching at ~3434 cm⁻¹ for α-hydroxyindanones) and NMR (e.g., 13C signals at 85–90 ppm for oxygenated quaternary carbons). However, inconsistencies in stereochemical assignments (e.g., cis vs. trans indanones) require iterative validation via chemical derivatization or X-ray crystallography .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be reconciled, and what statistical frameworks are recommended?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent effects). To address this:

  • Experimental design : Use a PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize variables. For example, compare IC50 values across identical cell lines and exposure times.
  • Statistical tools : Apply multivariate regression to isolate confounding factors (e.g., solvent polarity’s impact on solubility) .
  • Data transparency : Publish raw datasets with metadata (e.g., solvent purity, temperature gradients) to enable reproducibility .

Q. What strategies optimize the isolation of this compound regioisomers, and how do they impact downstream applications?

  • Methodological Answer : Regioisomer separation is critical for bioactivity studies. Techniques include:

  • Chromatography : Use of reverse-phase HPLC with chiral columns (e.g., CHIRALPAK® IG-3) to resolve enantiomers.
  • Chemical trapping : Derivatization with Mosher’s acid to stabilize isomers for NMR analysis .
  • Catalytic tuning : Adjusting Pd/NBE ratios to favor one regioisomer during synthesis (e.g., 2,3-disubstituted indanones over 3,4-substituted analogs) .

Q. How do computational models enhance mechanistic understanding of this compound’s formation via oxidative cyclization?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict transition states and regiochemical outcomes. For example:

  • Mechanistic insights : Modeling FeCl3-mediated cyclization reveals a carbocation intermediate stabilized by aryl groups.
  • Validation : Correlate computed activation energies with experimental yields under varying temperatures .

Data Presentation Guidelines

  • Tables : Follow specifications from Pharmaceutical Research Instructions (e.g., Roman numeral labeling, footnotes for experimental deviations) .
  • Figures : Include error bars for bioactivity assays and annotate spectral peaks with δ/ppm values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.